3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone, also known by its chemical identifier 67534-85-4, is an organic compound classified under the group of benzofurans. This compound features a bromomethyl group attached to a benzofuran ring and a phenyl group linked to the methanone moiety. The unique structure of this compound allows it to serve as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and material sciences.
The synthesis of 3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone typically involves two main steps: bromination and Friedel-Crafts acylation.
These synthetic routes can be scaled for industrial production, often utilizing continuous flow reactors to enhance efficiency and yield.
The molecular structure of 3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone can be described as follows:
The presence of these functional groups influences both its reactivity and biological activity compared to other similar compounds.
3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for 3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone primarily involves its interaction with biological macromolecules:
The physical and chemical properties of 3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone include:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies can provide insights into thermal stability and phase transitions, essential for applications in materials science .
3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone finds several scientific applications:
Benzofuran—a fused heterocyclic system combining benzene and furan rings—represents a privileged scaffold in drug discovery due to its structural versatility and broad-spectrum bioactivities. Approximately 65% of marketed anticancer drugs incorporate heterocyclic frameworks like benzofuran, underscoring their pharmacological significance [1] [3]. These compounds interact with biological targets through van der Waals forces, hydrogen bonding, and hydrophobic interactions, enabling precise modulation of disease pathways [1]. The intrinsic "planarity" of the benzofuran core facilitates DNA intercalation and enzyme inhibition, making it indispensable in oncology drug development [6] [10].
Table 1: Clinically Approved Benzofuran-Based Therapeutics
Drug Name | Therapeutic Category | Molecular Target/Mechanism | Benzofuran Substitution Pattern |
---|---|---|---|
Amiodarone | Antiarrhythmic | Sodium/potassium channel blockade | 2-Butyl-3-benzofuranyl carbonyl |
Bergapten | Antipsoriatic/Photochemotherapy | DNA crosslinking under UV light | 5-Methoxypsoralen fusion |
Benzbromarone | Uricosuric | Uric acid transporter inhibition | 3-Bromo-6-hydroxybenzofuran |
Dronedarone | Antiarrhythmic | Multichannel blocker | 2-Butyl-3-(4-methoxybenzoyl)benzofuran |
Benzofuran derivatives have evolved from traditional remedies to modern therapeutics. Early examples include psoralens (e.g., xanthotoxin) from Ammi majus L., used since 2000 BCE in Egypt for vitiligo treatment [3]. The 20th century witnessed systematic exploitation: Ailanthoidol from Zanthoxylum ailanthoides (1940s) demonstrated antitumor properties, while synthetic derivatives like amiodarone (1960s) revolutionized arrhythmia management [3] [6]. The discovery of rocaglamides from Aglaia species (1990s) highlighted benzofuran’s potential as translation inhibitors in leukemia, cementing its role in oncology [1] [7]. Contemporary research focuses on structural hybridization—exemplified by benzofuran-indole hybrids targeting mutant EGFR in non-small cell lung cancer (NSCLC) with IC₅₀ values <1 μM [1].
Halogen atoms (Br, Cl, F) serve as "molecular manipulators" that profoundly alter benzofuran pharmacology. Their high electronegativity and capacity for halogen bonding enable:
SAR studies reveal stringent positional dependencies:
Table 2: Impact of Halogen Position on Anticancer Activity
Halogen Position | Cancer Cell Line Tested | IC₅₀ (μM) | Reference Compound Activity |
---|---|---|---|
3-Bromomethyl | K562 leukemia | 5.0 | 25-fold selective vs. HUVEC |
6-Bromo | A549 lung cancer | 16.4 | PLK1 PBD inhibition |
Para-Br on N-phenyl | MCF-7 breast cancer | 2.3 | 8× > non-halogenated analog |
The bromomethyl (–CH₂Br) group uniquely combines reactivity with synthetic versatility. Its electrophilic nature enables:
The compound 3-(Bromomethyl)-1-benzofuran-2-ylmethanone (CAS 67534-81-0, MW 315.16 g/mol) exemplifies this strategy. Key features include:
Current applications focus on piperazine hybrids where bromomethylbenzofurans act as alkylating agents. For instance, coupling with N-methylpiperazine yields analogs suppressing leukemia cell growth (IC₅₀ = 0.1–5 μM) via dual PLK1 inhibition and ROS generation [1] [10]. Synthetic routes typically involve N-bromosuccinimide (NBS) bromination of 3-methyl precursors, achieving >95% purity [2] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8